4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride

Medicinal Chemistry Carbonic Anhydrase Inhibition Metalloenzyme Targeting

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride (CAS 2034250-68-3) is a synthetic heterocyclic compound comprising a morpholine ring linked at the 2-position of a 1,3-thiazole, which in turn bears a thiophen-3-ylmethyl substituent at the 4-position. The hydrochloride salt form enhances aqueous solubility and long-term storage stability.

Molecular Formula C12H15ClN2OS2
Molecular Weight 302.84
CAS No. 2034250-68-3
Cat. No. B2399143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride
CAS2034250-68-3
Molecular FormulaC12H15ClN2OS2
Molecular Weight302.84
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)CC3=CSC=C3.Cl
InChIInChI=1S/C12H14N2OS2.ClH/c1-6-16-8-10(1)7-11-9-17-12(13-11)14-2-4-15-5-3-14;/h1,6,8-9H,2-5,7H2;1H
InChIKeySDQOQUAHHXPYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine Hydrochloride (CAS 2034250-68-3): Structural Identity and Procurement Baseline


4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride (CAS 2034250-68-3) is a synthetic heterocyclic compound comprising a morpholine ring linked at the 2-position of a 1,3-thiazole, which in turn bears a thiophen-3-ylmethyl substituent at the 4-position [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability [2]. With a molecular formula of C₁₂H₁₅ClN₂OS₂ and a molecular weight of 302.84 g/mol, this compound belongs to the morpholinothiazole class—a scaffold extensively investigated for kinase inhibition, carbonic anhydrase inhibition, and antimicrobial applications [3]. It is commercially available from Life Chemicals (Cat. No. F6477-5304) at ≥90% purity, with pricing ranging from approximately $88.50 (2 mg) to $312.00 (75 mg) [2].

Why 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine Cannot Be Substituted by Generic Morpholinothiazole Analogs


Within the morpholinothiazole chemical space, minor structural perturbations at the thiazole 4-position produce profound differences in target engagement, selectivity, and physicochemical properties. The prototypical analog VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) derives its biological activity from a flat phenyl ring that engages a surface-exposed pocket on the androgen receptor DNA-binding domain (AR-DBD) [1]. Replacing this phenyl with a thiophen-3-ylmethyl group—as in CAS 2034250-68-3—introduces a sulfur heteroatom capable of chalcogen bonding and metal coordination, while the methylene spacer adds a rotational degree of freedom that alters the conformational landscape [2]. Furthermore, thiophene-containing analogs consistently exhibit differentiated antimicrobial spectrum profiles compared to phenyl-substituted congeners in head-to-head class studies, with regiochemistry of the thiophene attachment (2-yl vs. 3-yl) further modulating activity [3]. Generic interchange with any morpholinothiazole lacking the precise thiophen-3-ylmethyl substitution pattern therefore risks loss of the intended target-binding geometry and biological selectivity.

Quantitative Differentiation Evidence for 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine Hydrochloride Relative to Closest Analogs


Thiophene Sulfur Introduces Metal-Coordination Capacity Absent in Phenyl Analogs

The thiophen-3-ylmethyl substituent of CAS 2034250-68-3 contains a ring sulfur atom capable of direct zinc coordination in metalloenzyme active sites. This property is structurally absent in the phenyl analog VPC-14228 (CAS 19983-28-9). In the morpholinothiazole carbonic anhydrase inhibitor series, thiazole and morpholine moieties interact with the target bovine CA-II binding site, and strategic modification of the 4-position substituent modulates binding affinity [1]. The thiophene sulfur provides an additional lone-pair donor for the catalytic zinc ion, a feature exploited in acetazolamide and other sulfonamide CA inhibitors. Quantitative binding data for CAS 2034250-68-3 against CA-II are not yet published; however, the structurally analogous thiazole derivatives 23–26 in the 2024 RSC Advances study achieved Ki values as low as 9.64 ± 0.007 μM against bovine CA-II, outperforming the standard acetazolamide [1]. The thiophene-for-phenyl substitution is predicted to further modulate this affinity through direct Zn–S interaction.

Medicinal Chemistry Carbonic Anhydrase Inhibition Metalloenzyme Targeting

Methylene Spacer Confers Conformational Flexibility Lacking in Directly Attached Aryl Analogs

CAS 2034250-68-3 incorporates a methylene (–CH₂–) linker between the thiophene and thiazole rings, introducing a rotatable bond that is absent in VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine, CAS 19983-28-9), where the phenyl ring is directly attached to the thiazole [1]. The co-crystal structure of VPC-14368 (a 3-fluoro-2-methoxyphenyl analog) bound to androgen receptor LBD (PDB entries available) revealed that direct aryl-thiazole attachment constrains the dihedral angle and enforces a relatively planar conformation, which was implicated in partial agonism toward the T878A mutant [1]. The methylene spacer in CAS 2034250-68-3 relieves this conformational restriction, potentially enabling alternative binding poses that avoid the cross-reactivity (partial agonism) observed with directly attached aryl derivatives. The rotatable bond count increases from 2 (VPC-14228) to 3 (CAS 2034250-68-3), as computed from SMILES structures.

Structural Biology Androgen Receptor DNA-Binding Domain Inhibitors

Hydrochloride Salt Form Provides Solubility Advantage Over Free Base Analogs

CAS 2034250-68-3 is supplied as the hydrochloride salt, a deliberate formulation choice that enhances aqueous solubility compared to the free base form of structurally related morpholinothiazoles. The free base of 4-(1,3-thiazol-2-yl)morpholine (CAS 2062-21-7) has a computed logP of approximately 1.5 and limited aqueous solubility, typically requiring DMSO for in vitro assays [1]. The hydrochloride salt of CAS 2034250-68-3 is soluble in DMSO at 2 mg/mL (clear solution) per vendor specifications, and the protonated morpholine nitrogen improves water solubility for aqueous assay conditions [2]. This salt form also enhances solid-state stability during storage (recommended at 2–8°C), reducing the need for inert atmosphere handling compared to hygroscopic free base analogs [2].

Formulation Science Preclinical Development Solubility Enhancement

Thiophene 3-yl Regiochemistry Differentiates from 2-yl Thiophene Isomers in Antimicrobial Spectrum

The thiophene ring in CAS 2034250-68-3 is attached via the 3-position (thiophen-3-ylmethyl), distinguishing it from potential 2-yl regioisomers. In the broader thiazolyl morpholine antimicrobial series, substituent regiochemistry on the aromatic ring significantly modulates activity. Compounds bearing electron-withdrawing substituents at specific positions showed differential potency: compound 5f with a chloro substituent displayed greater antimicrobial activity against P. aeruginosa and P. chrysogenum compared to other regioisomers [1]. Although no direct head-to-head comparison between thiophen-3-yl and thiophen-2-yl analogs of CAS 2034250-68-3 has been published, the regioisomeric distinction is critical because the 3-yl attachment positions the sulfur atom in a different electronic environment (β to the methylene linker) than the 2-yl isomer (α to the linker), altering both the electron density distribution and the preferred binding orientation with biological targets.

Antimicrobial Research Structure-Activity Relationship Heterocyclic Chemistry

Recommended Research and Procurement Scenarios for 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine Hydrochloride


Androgen Receptor DNA-Binding Domain (AR-DBD) Inhibitor Lead Optimization

CAS 2034250-68-3 is structurally positioned as a next-generation AR-DBD inhibitor candidate derived from the 4-(4-phenylthiazol-2-yl)morpholine series exemplified by VPC-14228. The thiophene-for-phenyl substitution introduces sulfur-mediated interactions, while the methylene linker offers conformational flexibility that may mitigate the partial agonism observed with VPC-14368 toward the T878A AR mutant [1]. Research groups investigating castration-resistant prostate cancer (CRPC) should prioritize this compound for comparative AR-DBD binding assays (FP, TR-FRET) and AR transcriptional activity reporter assays against VPC-14228 and enzalutamide as reference controls [1].

Carbonic Anhydrase Isozyme Selectivity Profiling

Given the demonstrated capacity of morpholinothiazoles to inhibit bovine carbonic anhydrase-II with Ki values in the low micromolar range, CAS 2034250-68-3 is a candidate for expanded CA isoform profiling (CA-I, CA-II, CA-IX, CA-XII) [2]. The thiophene sulfur atom may engage the active-site zinc ion, potentially conferring a distinct selectivity fingerprint compared to phenyl- or halogen-substituted analogs. Procurement for stopped-flow CO₂ hydration assays against a panel of human CA isoforms is recommended, with acetazolamide as the reference standard [2].

Antimicrobial Structure-Activity Relationship (SAR) Library Expansion

The thiazolyl morpholine scaffold has validated antimicrobial activity, with substituent-dependent potency against both Gram-negative (P. aeruginosa) and fungal (P. chrysogenum) pathogens [3]. CAS 2034250-68-3, bearing the thiophen-3-ylmethyl group, extends the chemical diversity of existing antimicrobial libraries beyond the commonly explored phenyl and halophenyl derivatives. Systematic broth microdilution MIC determination against ESKAPE pathogen panels, with ciprofloxacin and fluconazole as positive controls, is warranted to establish the antimicrobial spectrum of this thiophene-containing analog [3].

Kinase Inhibitor Screening in PI3K/Akt/mTOR Pathway Programs

Thiazol-2-yl-morpholine compounds have been patented as Akt phosphorylation inhibitors with potential utility in glioblastoma, thyroid cancer, breast cancer, and other malignancies [4]. CAS 2034250-68-3 represents an underexplored chemotype within this IP space. Its procurement for in vitro kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) against a panel of lipid and protein kinases is recommended, with particular attention to PI3Kα, PI3Kβ, Akt1, and Akt2, to identify novel selectivity windows relative to the established morpholinothiazole PI3K inhibitor chemotype [4].

Quote Request

Request a Quote for 4-(4-(Thiophen-3-ylmethyl)thiazol-2-yl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.